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The table below summarizes the fundamental pharmacokinetic parameters of Tosedostat and its active

metabolite, CHR-79888, derived from clinical studies in patients with advanced solid tumors [1] [2].

Parameter Tosedostat (CHR-2797) Active Metabolite (CHR-79888)

Recommended Phase II Dose
(Single Agent)

240 mg once daily [1] [2] -

Peak & Overall Exposure Dose-proportional increases in
AUC and Cmax [1]

Dose-proportional increases in
AUC and Cmax [1]

Terminal Half-life (t½) ~1 to 3.5 hours [1] ~6 to 11 hours [1]

Key Clearance Mechanism Rapid intracellular hydrolysis to

CHR-79888 [3] [4]

-

Intracellular Accumulation Low (poor membrane-permeant

pro-drug) [3]

Excellent [3]

Drug-Drug Interaction (with
Paclitaxel)

No pharmacokinetic interaction

observed [3]

No pharmacokinetic interaction

observed [3]

Metabolic Pathway and Mechanism of Action
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Tosedostat is an orally bioavailable aminopeptidase inhibitor that functions as a pro-drug [4]. The following

diagram illustrates its activation and primary mechanism of action.

Oral Tosedostat (CHR-2797)
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Intracellular Hydrolysis

Inhibition of M1 Aminopeptidases

Blocked Protein & Peptide Recycling

Amino Acid Deprivation Response (AADR)

Antitumor Effects:↵- Antiproliferative↵- Pro-apoptotic
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Tosedostat is converted to its active form, CHR-79888, inside cells, which then inhibits aminopeptidases,

leading to amino acid depletion and antitumor effects [3] [4].
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Details from Key Clinical Studies and Protocols

The pharmacokinetic data is primarily derived from two pivotal early-phase clinical trials. Key experimental

details are summarized below.

Phase I Study of Tosedostat as a Single Agent [1]

Study Design: First-in-human, dose-escalation study in patients with advanced solid tumors.
Dosing: Once-daily oral administration across 12 cohorts (doses from 10 mg to 320 mg).

PK Sampling: Plasma samples were collected to determine concentrations of Tosedostat and CHR-
79888 using validated LC-MS/MS methods.

PK Analysis: Non-compartmental analysis was performed to determine AUC, Cmax, and half-life.
Key Finding: The study established 240 mg daily as the recommended phase II dose due to

tolerability and achieving intracellular metabolite levels associated with preclinical efficacy.

Phase Ib Study of Tosedostat in Combination with Paclitaxel [3]

Study Design: Investigated the safety and PK of intravenous paclitaxel (every 3 weeks) with daily

oral Tosedostat (90–240 mg).
PK Sampling & Analysis:

Blood was drawn on Day 1 (paclitaxel alone) and Days 21-22 (combination) for full PK profiles.
Plasma concentrations of paclitaxel, Tosedostat, and CHR-79888 were measured using

validated LC-MS/MS methods.
PK parameters (Cmax, AUC, t½) were calculated using WinNonlin Professional software
(version 4.1) with noncompartmental methods.

Key Finding: No PK interaction was observed; co-administration did not alter the pharmacokinetics

of either paclitaxel or Tosedostat.

Clinical Implications and Synergies

Tolerability: The main toxicities included fatigue, diarrhea, peripheral edema, and nausea. Dose-
limiting toxicities at 320 mg included thrombocytopenia, anemia, and neurological effects [1].

Synergy with Other Agents: Preclinical evidence shows strong synergy between Tosedostat and
HDAC inhibitors (e.g., CHR-3996). The combination disrupts NF-κB signaling, providing a rationale

for clinical combination strategies, particularly in multiple myeloma [5].
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Important Considerations on Data

The pharmacokinetic data presented is derived from clinical trials published between 2009 and 2013. While

this represents the foundational PK profile of Tosedostat, you should consult more recent trial publications

or regulatory documents for the very latest information, especially for specific patient populations or new

drug combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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